Cas no 292155-95-4 (ethyl 2-hydrazinylpyridine-3-carboxylate)
ethyl 2-hydrazinylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-HYDRAZINO-NICOTINIC ACID
- ethyl 2-hydrazinylpyridine-3-carboxylate
- WUTSCQRRPAROJE-UHFFFAOYSA-N
- GS0011
- MFCD11044585
- AS-69350
- 3-Pyridinecarboxylic acid, 2-hydrazinyl-, ethyl ester
- ETHYL2-HYDRAZINYLNICOTINATE
- AKOS006332912
- DB-429953
- ethyl 2-hydrazineylnicotinate
- Ethyl 2-hydrazinonicotinate
- Ethyl-2-hydrazinylnicotinate
- W15401
- 292155-95-4
- ETHYL2-HYDRAZINONICOTINATE
- SCHEMBL1179791
- ETHYL 2-HYDRAZINYLNICOTINATE
- ALBB-018630
- 3-pyridinecarboxylic acid, 2-hydrazino-, ethyl ester
-
- MDL: MFCD11044585
- Inchi: 1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
- InChI Key: WUTSCQRRPAROJE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CN=C1NN)=O
Computed Properties
- Exact Mass: 181.085126602g/mol
- Monoisotopic Mass: 181.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 77.2Ų
ethyl 2-hydrazinylpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB410929-500 mg |
Ethyl 2-hydrazinonicotinate, 95%; . |
292155-95-4 | 95% | 500 mg |
€339.20 | 2023-07-19 | |
| abcr | AB410929-1 g |
Ethyl 2-hydrazinonicotinate, 95%; . |
292155-95-4 | 95% | 1 g |
€406.00 | 2023-07-19 | |
| abcr | AB410929-5 g |
Ethyl 2-hydrazinonicotinate, 95%; . |
292155-95-4 | 95% | 5 g |
€1,074.00 | 2023-07-19 | |
| Enamine | EN300-203206-1g |
ethyl 2-hydrazinylpyridine-3-carboxylate |
292155-95-4 | 1g |
$657.0 | 2023-09-16 | ||
| Enamine | EN300-203206-5g |
ethyl 2-hydrazinylpyridine-3-carboxylate |
292155-95-4 | 5g |
$1723.0 | 2023-09-16 | ||
| Enamine | EN300-203206-10g |
ethyl 2-hydrazinylpyridine-3-carboxylate |
292155-95-4 | 10g |
$2166.0 | 2023-09-16 | ||
| eNovation Chemicals LLC | D764695-100mg |
3-Pyridinecarboxylic acid, 2-hydrazinyl-, ethyl ester |
292155-95-4 | 95% | 100mg |
$130 | 2023-09-02 | |
| eNovation Chemicals LLC | D764695-250mg |
3-Pyridinecarboxylic acid, 2-hydrazinyl-, ethyl ester |
292155-95-4 | 95% | 250mg |
$200 | 2023-09-02 | |
| eNovation Chemicals LLC | D764695-1g |
3-Pyridinecarboxylic acid, 2-hydrazinyl-, ethyl ester |
292155-95-4 | 95% | 1g |
$95 | 2024-06-07 | |
| Enamine | EN300-203206-1.0g |
ethyl 2-hydrazinylpyridine-3-carboxylate |
292155-95-4 | 1.0g |
$657.0 | 2023-02-28 |
ethyl 2-hydrazinylpyridine-3-carboxylate Suppliers
ethyl 2-hydrazinylpyridine-3-carboxylate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on ethyl 2-hydrazinylpyridine-3-carboxylate
Introduction to Ethyl 2-hydrazinylpyridine-3-carboxylate (CAS No. 292155-95-4)
Ethyl 2-hydrazinylpyridine-3-carboxylate (CAS No. 292155-95-4) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers. This compound, characterized by its hydrazinyl and carboxylate functional groups, plays a pivotal role in the synthesis of various bioactive molecules. Its applications span across multiple domains, including drug discovery, medicinal chemistry, and the development of novel therapeutic agents.
The molecular formula of Ethyl 2-hydrazinylpyridine-3-carboxylate is C9H12N3O2, reflecting its complex and multifaceted nature. The presence of the hydrazinyl group (–NH2) makes it a valuable intermediate in the synthesis of hydrazine-based compounds, which are known for their pharmacological properties. Additionally, the carboxylate group (–COO-) contributes to its solubility and reactivity, making it an ideal candidate for further chemical modifications.
In recent years, there has been a surge in research focused on the development of novel antiviral and anticancer agents. Ethyl 2-hydrazinylpyridine-3-carboxylate has emerged as a promising candidate in this domain due to its ability to interact with biological targets in a highly specific manner. Studies have demonstrated its potential in inhibiting the growth of various cancer cell lines by modulating key signaling pathways. Furthermore, its structural similarity to known pharmacophores has led to investigations into its role as a lead compound for drug development.
The compound's significance is further underscored by its role in the synthesis of more complex molecules. For instance, researchers have utilized Ethyl 2-hydrazinylpyridine-3-carboxylate as a precursor in the preparation of pyridine-based derivatives that exhibit potent antimicrobial properties. These derivatives have shown promise in combating resistant bacterial strains, highlighting the compound's versatility and utility in medicinal chemistry.
A particularly intriguing aspect of Ethyl 2-hydrazinylpyridine-3-carboxylate is its potential application in the development of targeted therapies. Its ability to selectively bind to specific biomolecules has opened up new avenues for precision medicine. Researchers are exploring its use in combination therapies, where it can synergize with other drugs to enhance therapeutic efficacy while minimizing side effects.
The synthesis of Ethyl 2-hydrazinylpyridine-3-carboxylate involves a series of well-defined chemical reactions that highlight its synthetic utility. The process typically begins with the condensation of hydrazine with pyridine-3-carboxylic acid ethylester, followed by purification steps to isolate the desired product. This synthetic route is not only efficient but also scalable, making it suitable for industrial production.
In conclusion, Ethyl 2-hydrazinylpyridine-3-carboxylate (CAS No. 292155-95-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for scientists working on novel drug discovery and therapeutic interventions. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is set to grow even further.
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